9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

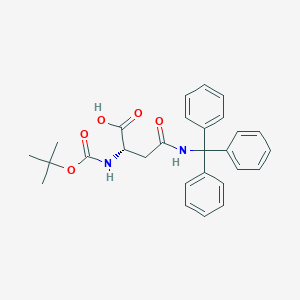

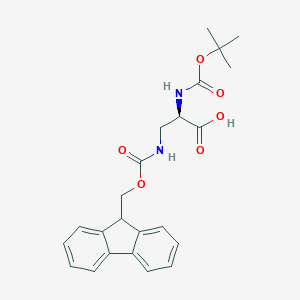

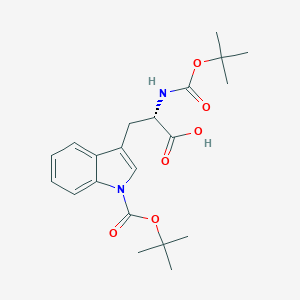

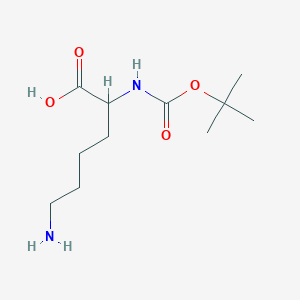

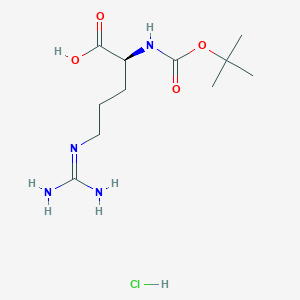

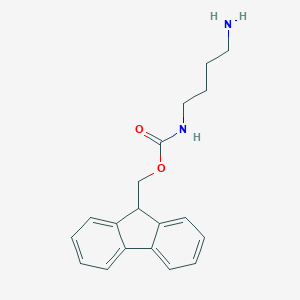

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate is a chemical compound with the molecular formula C19H22N2O2 . It has a molecular weight of 310.4 g/mol . The IUPAC name for this compound is 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C19H22N2O2/c20-11-5-6-12-21-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13,20H2,(H,21,22) . The Canonical SMILES for this compound is C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCN .Physical And Chemical Properties Analysis

This compound has a molecular weight of 310.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 7 . The exact mass of the compound is 310.168127949 g/mol . The topological polar surface area of the compound is 64.4 Ų .Wissenschaftliche Forschungsanwendungen

Neuropharmacology and Antiepileptic Therapy

Carbamates have been extensively studied for their neuropharmacological properties and potential as antiepileptic agents. Alkyl-carbamates, a class to which 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate may be related, have been developed for the treatment of epilepsy and anxiety due to their ability to enhance inhibitory neurotransmission through modulation of the GABA_A receptor. Each carbamate exhibits varying degrees of success and side effects, necessitating a nuanced understanding of their pharmacodynamics and safety profiles (Löscher, Sills, & White, 2021).

Fluorescence Spectroscopy

In the field of fluorescence spectroscopy, carbamates play a critical role in radiative decay engineering (RDE), a technique that modifies the emission of fluorophores to enhance or decrease their radiative decay rates. This technology has significant implications for increasing the quantum yields of low quantum yield chromophores and directing emission in specific directions, thus opening new avenues for medical diagnostics and molecular biology (Lakowicz, 2001).

Agricultural Chemistry

The synthesis and application of carbamates in agriculture, particularly as pesticides, have been an area of ongoing research. The study of the rate-limiting step in the decarbamoylation of acetylcholinesterases with large carbamoyl groups provides essential insights into how carbamates function as effective AChE inhibitors, which is vital for developing safer and more effective agrochemicals (Rosenberry & Cheung, 2019).

Food and Beverage Toxicology

In the context of food and beverage safety, the presence and implications of ethyl carbamate (urethane), a compound related to carbamates, have been thoroughly reviewed. Ethyl carbamate is genotoxic and carcinogenic, prompting investigations into its formation mechanisms and strategies for reducing its levels in alcoholic beverages and fermented foods. Such studies are crucial for public health and regulatory standards (Weber & Sharypov, 2009).

Chemical Synthesis

The selective catalytic reduction of aromatic nitro compounds into aromatic amines, isocyanates, carbamates, and ureas using CO has seen significant advancements. This process is integral to the pharmaceutical industry, where carbamates serve as essential intermediates. The exploration of these synthetic routes highlights the versatile applications of carbamates in drug development and material science (Tafesh & Weiguny, 1996).

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c20-11-5-6-12-21-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13,20H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUERCAXBAHLNFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383196 |

Source

|

| Record name | 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate | |

CAS RN |

117048-49-4 |

Source

|

| Record name | 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.